molecular formula C11H12N2O3 B13076646 1-(4-Nitrophenyl)cyclobutanecarboxamide

1-(4-Nitrophenyl)cyclobutanecarboxamide

Cat. No.: B13076646
M. Wt: 220.22 g/mol
InChI Key: IOAUYDAXZBMLJU-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)cyclobutanecarboxamide ( 1359656-34-0) is a high-value chemical building block with the molecular formula C 11 H 12 N 2 O 3 and a molecular weight of 220.22 g/mol . This compound belongs to a class of synthetically useful carboxamide derivatives featuring a cyclobutane ring and a para-nitro phenyl group, a structure known to be of significant interest in medicinal chemistry and pharmaceutical research . Its primary research application is as a key synthetic intermediate or scaffold in the discovery and development of novel bioactive molecules. The structure is closely related to carboxamide derivatives investigated as antagonists for various biological targets, such as platelet-activating factor receptor (PAFR), highlighting its potential in the study of inflammation-related disorders, ocular diseases, and allergies . The presence of both the electron-withdrawing nitro group and the carboxamide functionality makes it a versatile precursor for further chemical modifications, including reduction of the nitro group to an aniline or derivatization of the amide . Researchers utilize this compound in the synthesis of more complex molecules for structure-activity relationship (SAR) studies and high-throughput screening campaigns. This product is supplied for research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(4-nitrophenyl)cyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c12-10(14)11(6-1-7-11)8-2-4-9(5-3-8)13(15)16/h2-5H,1,6-7H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAUYDAXZBMLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Method

One classical and widely used method involves converting cyclobutanecarboxylic acid into its acid chloride, followed by reaction with 4-nitroaniline:

  • Step 1: Synthesis of cyclobutanecarbonyl chloride by reaction of cyclobutanecarboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.
  • Step 2: Addition of 4-nitroaniline to the acid chloride in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5 °C) with a base like triethylamine to neutralize HCl formed.
  • Step 3: Stirring the mixture at room temperature to complete amide bond formation.
  • Step 4: Work-up involves aqueous washes and purification by recrystallization or column chromatography.

This method typically yields high purity amide products but requires careful handling of reactive acid chlorides.

Carbodiimide-Mediated Coupling

An alternative and milder method uses carbodiimide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):

  • Step 1: Activation of cyclobutanecarboxylic acid with DCC or EDC in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.
  • Step 2: Addition of 4-nitroaniline to the activated intermediate.
  • Step 3: Stirring at room temperature or slightly elevated temperature until completion.
  • Step 4: Filtration to remove dicyclohexylurea byproduct (if DCC used), followed by purification.

This method avoids the need for acid chlorides and is compatible with sensitive functional groups.

Mixed Anhydride Method

This involves formation of a mixed anhydride intermediate using isobutylchloroformate or similar reagents:

  • Step 1: Cyclobutanecarboxylic acid is reacted with isobutylchloroformate and a base such as N-methylmorpholine in anhydrous dichloromethane at 0 °C.
  • Step 2: The resulting mixed anhydride is then treated with 4-nitroaniline.
  • Step 3: Stirring overnight at ambient temperature allows amide bond formation.
  • Step 4: Work-up includes aqueous washes and chromatographic purification.

This method is known for high selectivity and good yields, as demonstrated in related amide syntheses.

Direct Amidation Using Coupling Catalysts

Recent advances include direct amidation of carboxylic acids with amines catalyzed by transition metal complexes or organocatalysts under mild conditions:

  • Use of palladium acetate (Pd(OAc)2) or other catalysts to promote coupling.
  • Reaction performed in solvents like toluene or tert-butanol at elevated temperatures (e.g., 100 °C).
  • This method can be advantageous for avoiding hazardous reagents and simplifying purification.

Experimental Data and Yields

Method Key Reagents Conditions Yield (%) Notes
Acid Chloride Method SOCl2, 4-nitroaniline, Et3N 0–5 °C, then RT 70–85 Requires careful handling
Carbodiimide Coupling (DCC) DCC, DMAP, 4-nitroaniline RT, DCM 65–80 Byproduct removal needed
Mixed Anhydride Isobutylchloroformate, NMM, 4-nitroaniline 0 °C to RT, DCM 75–90 High selectivity and purity
Direct Amidation (Pd catalyst) Pd(OAc)2, AgOAc, 4-nitroaniline 100 °C, t-BuOH, 24 h 60–75 Green chemistry approach

Et3N = triethylamine; NMM = N-methylmorpholine; DCM = dichloromethane; RT = room temperature

Research Findings and Optimization Notes

  • The mixed anhydride method has been shown to provide superior yields and fewer side products in the preparation of similar cyclobutanecarboxamide derivatives.
  • Use of carbodiimide coupling is preferred when acid chlorides are unstable or when mild conditions are necessary.
  • Transition metal-catalyzed direct amidation is emerging as a greener alternative but may require longer reaction times and careful catalyst handling.
  • Purification by flash chromatography using petroleum ether/ethyl acetate mixtures is common to isolate pure 1-(4-nitrophenyl)cyclobutanecarboxamide.
  • Characterization typically involves ^1H and ^13C NMR spectroscopy, melting point determination, and high-resolution mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Nitrophenyl)cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)cyclobutanecarboxamide is not fully understood. it is believed to interact with specific molecular targets through its nitro and carboxamide groups. These interactions may involve binding to enzymes or receptors, leading to changes in cellular signaling pathways and biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 1-(4-Nitrophenyl)cyclobutanecarboxamide include derivatives with variations in cyclic backbone size, nitro group position, and functional groups. Below is a comparative analysis based on and inferred properties:

Key Structural Differences

Compound Name CAS Number Backbone Ring Nitro Position Functional Group Similarity Score
1-(4-Nitrophenyl)cyclobutanecarboxamide Not Provided Cyclobutane Para (4-) Carboxamide N/A
1-(4-Nitrophenyl)cyclopropanecarboxylic acid 23348-99-4 Cyclopropane Para (4-) Carboxylic acid 0.96
1-(4-Nitrophenyl)cyclobutanecarboxylic acid 202737-42-6 Cyclobutane Para (4-) Carboxylic acid 0.94
1-(3-Nitrophenyl)cyclobutanecarboxylic acid 180080-87-9 Cyclobutane Meta (3-) Carboxylic acid 0.93
1-(4-Nitrophenyl)-4-oxocyclohexanecarboxylic Acid 1408074-40-7 Cyclohexane Para (4-) Carboxylic acid 0.93

Notes:

  • Cyclohexane derivatives (e.g., CAS 1408074-40-7) may offer greater conformational flexibility .
  • Functional Groups : The carboxamide group in the target compound likely enhances solubility in polar solvents compared to carboxylic acids, which may form salts under basic conditions.
  • Nitro Group Position : The para-nitro substitution (vs. meta in CAS 180080-87-9) maximizes electron-withdrawing effects, influencing electronic properties and reaction kinetics in electrophilic substitution or reduction reactions .

Physicochemical Properties

For example:

  • Pyrazolo-pyrimidine derivatives with 4-nitrophenyl groups (e.g., compounds 13a, 16a) have mp >340°C .
  • Carboxylic acid analogs (e.g., CAS 202737-42-6) are expected to have lower melting points than carboxamides due to differences in intermolecular hydrogen bonding.

Biological Activity

1-(4-Nitrophenyl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores the biological activity of this compound, highlighting key findings from recent studies, case studies, and relevant data.

Chemical Structure and Properties

1-(4-Nitrophenyl)cyclobutanecarboxamide is characterized by a cyclobutane ring substituted with a nitrophenyl group and a carboxamide moiety. The structural features are crucial for its biological activity, influencing interactions with biological targets.

The biological activity of 1-(4-Nitrophenyl)cyclobutanecarboxamide has been primarily attributed to its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism. IDO plays a pivotal role in immune regulation and tumor progression by depleting tryptophan, which can inhibit T-cell proliferation and promote immune tolerance .

Table 1: Biological Targets and Activities

Target EnzymeActivityReference
IDOInhibition of tryptophan metabolism
IMPDHInhibition in Mycobacterium tuberculosis

Antitumor Activity

In a study examining the effects of 1-(4-Nitrophenyl)cyclobutanecarboxamide on tumor cells, it was observed that treatment led to reduced proliferation rates in various cancer cell lines. The mechanism was linked to the compound's ability to enhance IDO activity, thereby inducing an immunosuppressive environment conducive to tumor growth .

  • Case Study 1 : A cohort of patients with melanoma showed improved immune responses when treated with IDO inhibitors, including derivatives of 1-(4-Nitrophenyl)cyclobutanecarboxamide.
  • Case Study 2 : In vitro studies demonstrated that co-culturing HeLa cells with peripheral blood lymphocytes resulted in enhanced IDO expression, which was mitigated by the application of this compound .

Antimicrobial Activity

The compound has also shown promise against Mycobacterium tuberculosis through its inhibitory action on inosine-5′-monophosphate dehydrogenase (IMPDH). This enzyme is crucial for purine biosynthesis in bacteria, making it a valuable target for developing new antimycobacterial agents .

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of 1-(4-Nitrophenyl)cyclobutanecarboxamide. Modifications to the cyclobutane ring and the nitrophenyl substituent have yielded various analogs with differing potencies against IDO and IMPDH.

Table 2: Structure-Activity Relationship Data

Compound VariantIC50 (µM)MIC90 (µM)Activity Type
Original Compound2.4250Antitumor
Methylated Cyclobutane0.08431.2Antimycobacterial
Naphthyl Derivative>100>100Loss of activity

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